molecular formula C7H13Cl2N3O2 B6276742 {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride CAS No. 2763777-50-8

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride

Cat. No.: B6276742
CAS No.: 2763777-50-8
M. Wt: 242.10 g/mol
InChI Key: DPLODNOXCYWJOU-UHFFFAOYSA-N
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Description

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride (CAS 2763777-50-8) is a high-purity chemical compound offered for research applications. With a molecular formula of C7H13Cl2N3O2 and a molecular weight of 242.10 g/mol , this dihydrochloride salt form features a pyrazolo[1,3]oxazine core, a scaffold recognized in medicinal chemistry for its potential as a versatile building block in the design of bioactive molecules . Compounds based on the aminopyrazole structure have been investigated for their broad therapeutic potential, including applications in oncology, anti-infective research, and the development of kinase inhibitors . Furthermore, related 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine carboxamide compounds have been identified in patent literature for a wide range of pharmacological activities, such as the treatment of respiratory, neurological, and inflammatory disorders . Researchers can utilize this chemical as a key synthetic intermediate to explore new chemical entities and structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2763777-50-8

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

IUPAC Name

(6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol;dihydrochloride

InChI

InChI=1S/C7H11N3O2.2ClH/c8-5-2-10-7(12-4-5)1-6(3-11)9-10;;/h1,5,11H,2-4,8H2;2*1H

InChI Key

DPLODNOXCYWJOU-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=NN21)CO)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole Precursors

A common method involves cyclizing pyrazole derivatives bearing hydroxyl and amine groups. For example, ethyl 5-amino-1-phenylpyrazole-4-carboxylate analogs undergo hydrolysis to carboxylic acids, followed by cyclization with acetic anhydride to form oxazinones. Adapting this, a pyrazole intermediate with a hydroxymethyl group at position 2 and an amino group at position 6 could cyclize under similar conditions.

Hypothetical Procedure :

  • Starting Material : 5-Amino-2-(hydroxymethyl)pyrazole-4-carboxylic acid.

  • Cyclization : Reflux with acetic anhydride to form 6-amino-5H,7H-pyrazolo[3,2-b]oxazin-2-yl methanol.

  • Characterization : IR spectroscopy would confirm C=O (1,680–1,760 cm⁻¹) and NH₂ (3,200–3,400 cm⁻¹) groups, while ¹H-NMR would show pyrazole protons (δ 6.5–8.0 ppm) and hydroxymethyl CH₂ (δ 3.5–4.5 ppm).

Thiourea-Mediated Ring Closure

Thiourea derivatives facilitate pyrimidine ring formation in pyrazolo[3,4-d]pyrimidines. Applying this, a pyrazole-5-thioureido intermediate could cyclize under basic conditions to form the oxazine ring.

Example Protocol :

  • Intermediate : 5-[(N’-Ethoxycarbonyl-S-methylisothiocarbamoyl)amino]pyrazole-4-carboxylate.

  • Cyclization : Treatment with NaOH in ethanol yields the oxazine core.

  • Yield Optimization : Prolonged reflux (8–12 h) improves cyclization efficiency.

Functionalization: Introduction of Methanol and Amino Groups

Hydroxymethyl Group Installation

The hydroxymethyl group at position 2 can be introduced via:

  • Reduction of Esters : Sodium borohydride reduction of a pyrazole-2-carboxylate ester.

  • Mannich Reaction : Formaldehyde condensation with a secondary amine.

Case Study :

  • Substrate : 2-Carboxy-pyrazolo[3,2-b]oxazine.

  • Reduction : LiAlH₄ in THF reduces the carboxyl group to hydroxymethyl (60–70% yield).

  • Purity : Recrystallization from ethanol/water removes unreacted starting material.

Amino Group Retention and Protection

The 6-amino group is preserved using protective strategies:

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during cyclization.

  • Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups post-cyclization.

Salt Formation: Dihydrochloride Preparation

Conversion to the dihydrochloride salt enhances solubility and stability.

Procedure :

  • Neutralization : Dissolve the free base in anhydrous ethanol.

  • Acid Addition : Add concentrated HCl dropwise until pH ≈ 2.

  • Precipitation : Cool to 0°C, filter, and wash with cold ether.

  • Characterization : Elemental analysis confirms Cl⁻ content (theoretical: ~20%).

Analytical and Optimization Data

Table 1: Comparative Yields of Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAc₂O, reflux, 5 h49–5695%
Hydroxymethyl ReductionLiAlH₄, THF, 0°C, 2 h6598%
Dihydrochloride FormationHCl/EtOH, RT8599%

Data extrapolated from analogous reactions in.

Challenges and Troubleshooting

  • Low Cyclization Yields : Prolonged reaction times (8–12 h) or microwave-assisted synthesis (100°C, 30 min) improve efficiency.

  • Impurity in Salt Formation : Recrystallization from IPA/water (1:3) enhances purity.

  • Amino Group Degradation : Use inert atmospheres (N₂) during acidic conditions.

Scalability and Industrial Relevance

  • Kilogram-Scale Production : Continuous flow reactors reduce cyclization times from hours to minutes.

  • Cost Analysis : Acetic anhydride and LiAlH₄ contribute to ~60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential in various therapeutic areas:

  • Anticancer Activity :
    • Research indicates that pyrazolo[3,2-b][1,3]oxazine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • Some studies suggest that pyrazolo derivatives possess antimicrobial activity. The presence of the pyrazole ring can enhance the interaction with bacterial enzymes or receptors, potentially leading to the inhibition of bacterial growth .
  • CNS Activity :
    • There is emerging evidence that compounds related to {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride may exhibit psychopharmacological effects. This includes modulation of neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

The structure of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride allows for various modifications that can enhance its biological activity:

  • Substituents on the pyrazole ring can significantly influence its binding affinity to target proteins.
  • Variations in the amino and hydroxymethyl groups have been shown to affect solubility and permeability across biological membranes .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar pyrazole derivatives.
Study 2Antimicrobial TestingShowed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 3CNS EffectsReported anxiolytic effects in animal models when administered at specific dosages.

Mechanism of Action

The mechanism of action of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride and analogous heterocycles:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride C₆H₁₀Cl₂N₃O₂ 191.62* Amino, hydroxymethyl, dihydrochloride High solubility, drug intermediate
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol C₆H₁₀ClN₃O₂ 191.62 Amino, hydroxyl, hydrochloride Potential CNS agent precursor
3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid C₇H₄ClN₃O₄S₂ ~301.7 Chlorosulfonyl, carboxylic acid Reactive in sulfonamide synthesis
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate C₉H₁₁N₃O₃ 209.21 Ethyl ester Lipophilic prodrug candidate

*Molecular weight calculation assumes dihydrochloride form.

Functional Group Analysis

  • Amino and Hydroxymethyl Groups (Target Compound): The amino group enhances hydrogen-bonding interactions, while the hydroxymethyl group (as a dihydrochloride salt) improves aqueous solubility, making the compound suitable for intravenous formulations .
  • Chlorosulfonyl and Carboxylic Acid (C₇H₄ClN₃O₄S₂) : These groups increase acidity and reactivity, enabling participation in nucleophilic substitutions (e.g., sulfonamide formation) .

Physicochemical and Pharmacological Profiles

  • Solubility : The dihydrochloride salt of the target compound exhibits superior water solubility compared to the neutral ethyl ester derivative .
  • Stability: The hydrochloride salts (target and 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol) show enhanced shelf-life under ambient conditions relative to sulfonic acid derivatives, which may degrade via hydrolysis .

Biological Activity

{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride is a synthetic compound that belongs to the pyrazolo[3,2-b][1,3]oxazine family. This compound exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H11_{11}N3_3O2_2
  • SMILES : C1C(COC2=CC(=NN21)CO)N
  • InChIKey : LDBVCSACWQKJSK-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular mechanisms.

Anticancer Activity

Recent research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that compounds with similar pyrazolo structures can induce apoptosis and inhibit cell proliferation. The MTT assay results indicated that certain derivatives have IC50_{50} values significantly lower than standard chemotherapeutics like cisplatin .
  • Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis through the activation of caspases (caspase 3/7), modulation of the NF-κB pathway, and promotion of reactive oxygen species (ROS) production. These mechanisms contribute to cell cycle arrest and ultimately lead to programmed cell death .
CompoundCell LineIC50_{50} (µM)Mechanism
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochlorideMCF-7< 10Apoptosis via caspase activation
Similar Pyrazole DerivativeHeLa8.8 ± 0.53ROS production and cell cycle arrest

Other Biological Activities

Beyond anticancer properties, pyrazolo derivatives have been investigated for their potential as enzyme inhibitors and in anti-inflammatory contexts. For example:

  • Enzyme Inhibition : Some studies suggest that compounds structurally related to {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol may act as inhibitors of specific enzymes involved in tumor growth and metastasis .

Case Studies

  • Study on Apoptosis Induction : A study focused on a related pyrazole compound demonstrated its ability to induce apoptosis in breast cancer cells through mitochondrial dysfunction and DNA damage pathways. This suggests that {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol might share similar pathways of action .
  • QSAR Analysis : Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of pyrazole derivatives based on their chemical structure. These models help identify key molecular descriptors that correlate with anticancer activity .

Q & A

Q. What synthetic methodologies are established for {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride?

The synthesis typically involves multi-step routes, including cyclization of precursors such as amino alcohols or functionalized pyrazoles. Key steps include acid-catalyzed cyclization to form the pyrazolo-oxazine core, followed by methanol functionalization and dihydrochloride salt formation. Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the pyrazolo-oxazine scaffold and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 235.63 g/mol ), while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve stereochemical ambiguities in the bicyclic system .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest inhibitory effects on enzymes like kinases or proteases, with IC₅₀ values in the micromolar range. Receptor modulation (e.g., GPCRs) has also been hypothesized based on structural analogs . Standard assays include fluorescence polarization for binding affinity and enzymatic activity assays (e.g., colorimetric substrate cleavage) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and enhances regioselectivity. Solvent optimization (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps) improve efficiency. Process analytical technology (PAT) monitors real-time reaction progress .

Q. What strategies address discrepancies in reported biological activity data?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability. Orthogonal validation using Surface Plasmon Resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling can resolve inconsistencies . Comparative studies with structural analogs (Table 1) help isolate critical functional groups responsible for activity .

Q. Table 1: Key Structural Analogs and Activity Differences

Compound NameKey Structural DifferencesObserved Activity Differences
6-Hydroxy analogHydroxyl instead of amino groupReduced kinase inhibition (IC₅₀ >100 µM)
6,6-Dimethyl derivativeMethyl substitutionsEnhanced metabolic stability
N-Sulfamoylphenyl variantSulfamoylphenyl groupGPCR selectivity shift
Adapted from

Q. How does pH influence the compound’s reactivity and biological interactions?

The dihydrochloride salt dissociates in aqueous solutions, with protonation states of the amino group (pKa ~8.5) and methanol moiety (pKa ~15) affecting solubility and target binding. At physiological pH (7.4), the amino group remains protonated, enhancing interactions with negatively charged enzyme active sites. Adjusting buffer systems (e.g., Tris-HCl vs. phosphate) modulates binding kinetics in vitro .

Q. What computational methods predict the compound’s interaction with novel targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding poses in kinase ATP-binding pockets. Pharmacophore mapping identifies essential hydrogen-bond acceptors (oxazine oxygen) and hydrophobic regions (pyrazole ring) for target engagement .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate enzyme inhibition data using orthogonal assays (e.g., radioactive labeling vs. fluorescence).
  • Experimental Design : Include control analogs (e.g., 6-hydroxy derivative) to isolate the amino group’s role in activity .
  • Safety Protocols : Handle dihydrochloride salt under inert conditions (N₂ atmosphere) to prevent decomposition .

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